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molecular formula C18H20ClN5O2S B8443762 4-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]-1-piperazinyl]benzenesulfonamide

4-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]-1-piperazinyl]benzenesulfonamide

Cat. No. B8443762
M. Wt: 405.9 g/mol
InChI Key: HQEWXMMZOHPEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05912246

Procedure details

Following the general procedure of Example 2, Step 3, and making noncritical variations, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (Example 4, Step 1; 0.500 g), 4-(piperazin-1-yl)benzenesulfonamide (Example 2, Step 2; 0.630 g), triethylamine (0.477 g), and ethylene glycol (6 mL) give 0.40 g of the title compound after chromatography on silica gel using methanol/dichloromethane (8/92) and crystallization from methanol/dichloromethane; mp 255-256° C.; IR (mineral oil) 1153, 1327, 1322, 3306, 1106 cm-1. 1H NMR (DMSOd6) δ2.60, 3.29, 3.66, 7.01, 7.06, 7.25, 7.54, 7.60, 7.84, 8.80.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
0.477 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([CH2:11]Cl)[N:10]=2)[CH:7]=1.[N:13]1([C:19]2[CH:24]=[CH:23][C:22]([S:25]([NH2:28])(=[O:27])=[O:26])=[CH:21][CH:20]=2)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(CC)CC)C>C(O)CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([CH2:11][N:16]3[CH2:17][CH2:18][N:13]([C:19]4[CH:24]=[CH:23][C:22]([S:25]([NH2:28])(=[O:27])=[O:26])=[CH:21][CH:20]=4)[CH2:14][CH2:15]3)[N:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=CC=2N(C1)C=C(N2)CCl
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C=C1)S(=O)(=O)N
Step Three
Name
Quantity
0.477 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(C1)C=C(N2)CN2CCN(CC2)C2=CC=C(C=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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